molecular formula C20H20N4O2 B2606284 N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 1448037-46-4

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2606284
CAS No.: 1448037-46-4
M. Wt: 348.406
InChI Key: FAEGFKQWCMEVMN-UHFFFAOYSA-N
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Description

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide typically involves multicomponent reactions, condensation reactions, and tandem reactions. One common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which provides good to excellent yields . Another approach is the chemodivergent synthesis from α-bromoketones and 2-aminopyridines, where the reaction conditions can be adjusted to form either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines .

Industrial Production Methods

Industrial production methods for this compound often involve solvent- and catalyst-free synthesis techniques to enhance yield and reduce environmental impact. Microwave irradiation is a preferred method due to its efficiency and ability to produce high yields in a short amount of time .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit Rab11A prenylation, which is crucial for its antiproliferative activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-3-23(13-15-12-21-19-6-4-5-9-24(15)19)20(25)18-10-14-7-8-16(26-2)11-17(14)22-18/h4-12,22H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEGFKQWCMEVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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